Mezlocillin sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La mézlocilline sodique est un antibiotique de la famille des pénicillines à large spectre dérivé de l'ampicilline. Elle est particulièrement efficace contre les bactéries à Gram négatif et certaines bactéries à Gram positif. Contrairement à de nombreuses autres pénicillines à spectre étendu, la mézlocilline sodique est excrétée par le foie, ce qui la rend utile dans le traitement des infections des voies biliaires, telles que la cholangite ascendante .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La mézlocilline sodique peut être synthétisée par réaction de l'ampicilline avec le chlorocarbamate en présence de triéthylamine. Le chlorocarbamate lui-même est préparé à partir de l'éthylènediamine en le faisant réagir avec du phosgène pour former de l'urée cyclique, suivi de la formation d'une monoamide avec du chlorure de méthanesulfonyle, puis en faisant réagir l'autre atome d'azote avec du phosgène et du chlorure de triméthylsilyle .

Méthodes de production industrielle

La production industrielle de mézlocilline sodique implique l'acylation de l'ampicilline avec du chlorocarbamate en présence de triéthylamine. L'acétone est souvent ajoutée pendant le processus d'acylation pour améliorer le rendement et la pureté du produit final .

Analyse Des Réactions Chimiques

Oxidation Reaction with Potassium Hydrogen Peroxomonosulfate

Mezlocillin sodium undergoes S-oxidation in the presence of potassium hydrogen peroxomonosulfate (KHSO₅), forming oxidized derivatives. This reaction is utilized for its quantitative determination in pharmaceutical preparations .

| Parameter | Value/Condition |

|---|---|

| Stoichiometry | 1:1 (Mezlocillin : KHSO₅) |

| Optimal pH Range | 1–4 |

| Reaction Time | >1 minute (quantitative interaction) |

| Analytical Precision (RSD) | 2.01% |

| Accuracy (δ) | +0.51% |

This reaction proceeds via sulfoxide formation at the methanesulfonyl group, confirmed by iodometric titration .

β-Lactam Ring Hydrolysis

The β-lactam ring in this compound is susceptible to enzymatic hydrolysis by β-lactamases, leading to inactivation .

Key Observations :

- Stability Profile : Weak against most β-lactamases (e.g., penicillinases, cephalosporinases) .

- Hydrolysis Products : Ring-opened penicilloic acid derivatives.

| Enzyme Type | Hydrolysis Efficiency |

|---|---|

| Penicillinases | High |

| Extended-spectrum β-lactamases | Moderate |

Incompatibility Reactions

This compound reacts with strong oxidizing agents , resulting in hazardous decomposition :

| Incompatible Agent | Decomposition Products |

|---|---|

| Strong oxidizers (e.g., KHSO₅) | CO, NOₓ, SOₓ, sodium oxides |

These reactions necessitate careful handling to avoid thermal degradation or hazardous gas release .

Aqueous Stability and pH-Dependent Degradation

This compound exhibits pH-dependent stability:

Applications De Recherche Scientifique

Mezlocillin sodium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with various reagents.

Biology: Employed in studies involving bacterial cell wall synthesis and the mechanisms of antibiotic resistance.

Medicine: Used to treat serious Gram-negative infections of the lungs, urinary tract, and skin.

Industry: Utilized in the production of pharmaceutical formulations for treating bacterial infections.

Mécanisme D'action

Mezlocillin sodium exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The bactericidal activity of this compound is mediated through its interaction with PBPs, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall .

Comparaison Avec Des Composés Similaires

La mézlocilline sodique fait partie de la classe des antibiotiques acyluréo-pénicillines, qui comprend d'autres composés tels que l'azlocilline et la pipéracilline. Comparée à ces composés similaires, la mézlocilline sodique présente un profil unique :

Azlocilline : Similaire à la mézlocilline, mais elle ne comprend pas l'étape de méthylation dans sa synthèse.

Pipéracilline : Une autre acyluréo-pénicilline avec un spectre d'activité plus large, en particulier contre Pseudomonas aeruginosa.

La mézlocilline sodique se distingue par son excrétion hépatique, ce qui la rend particulièrement utile dans le traitement des infections des voies biliaires .

Propriétés

Numéro CAS |

42057-22-7 |

|---|---|

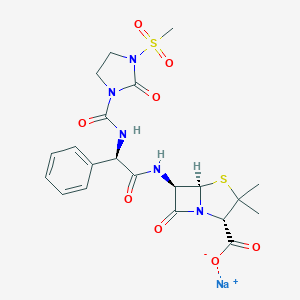

Formule moléculaire |

C21H25N5NaO8S2 |

Poids moléculaire |

562.6 g/mol |

Nom IUPAC |

sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C21H25N5O8S2.Na/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);/t12-,13-,14+,17-;/m1./s1 |

Clé InChI |

SGVORSZSYKDVFT-ZBJAFUORSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+] |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na] |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na] |

Key on ui other cas no. |

42057-22-7 |

Pictogrammes |

Health Hazard |

Synonymes |

Bay f 1353 Bay-f 1353 Bayf 1353 Baypen Melocin Meslocillin Mezlin Mezlocillin Mezlocillin Sodium Mezlocilline Sodium, Mezlocillin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.